molecular formula C21H18FN3O3 B2832753 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1207037-30-6

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No.: B2832753
CAS No.: 1207037-30-6
M. Wt: 379.391
InChI Key: UOQHRJFSMKKFIE-UHFFFAOYSA-N
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Description

The compound 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one features a quinolin-4-one core substituted with a fluorine atom at position 6 and an ethyl group at position 1. Attached to the quinolinone scaffold is a 1,2,4-oxadiazole ring, which is further substituted at position 3 with a 2-ethoxyphenyl group.

Properties

IUPAC Name

3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-3-25-12-16(19(26)15-11-13(22)9-10-17(15)25)21-23-20(24-28-21)14-7-5-6-8-18(14)27-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQHRJFSMKKFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinoline Core Synthesis: The quinoline core is often prepared via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the quinoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the oxadiazole ring or the quinoline core.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the quinoline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or oxadiazole derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways, making it a promising candidate for cancer therapy.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 3-(3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms, leading to cell death. In cancer therapy, it induces apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural Analogs with Quinolinone-Oxadiazole Hybrid Scaffolds

3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one

This analog () shares the quinolinone-oxadiazole core but differs in substituents:

  • Quinolinone substitutions: A methyl group at position 6 (vs. fluorine in the target compound).
  • Oxadiazole substitutions : A 4-ethoxy-3-methoxyphenyl group (vs. 2-ethoxyphenyl in the target).

Key Implications :

  • The 2-ethoxyphenyl substituent in the target compound introduces steric and electronic differences compared to the 4-ethoxy-3-methoxyphenyl group, which could alter pharmacokinetic properties such as solubility and membrane permeability .
CB2 Receptor Agonists MA2 and MA3

Compounds MA2 and MA3 () are quinoline derivatives with 1,2,4-oxadiazole moieties and fluorinated substituents:

  • MA3: Features a 6-(2-fluoroethoxy)quinoline group and a 2-chloro-4-fluorophenyl-substituted oxadiazole.
  • Target Compound: Contains a 6-fluoroquinolinone and 2-ethoxyphenyl-substituted oxadiazole.

Key Implications :

  • Fluorine substituents in both compounds may improve blood-brain barrier penetration and receptor binding affinity, as seen in MA3’s biodistribution studies .

Oxadiazole-Containing Heterocycles with Varied Cores

1,2,4-Oxadiazine Derivatives ()

Compounds such as 3-phenyl-6-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4H-1,2,4-oxadiazin-5(6H)-one feature oxadiazole rings fused into oxadiazine cores.

Comparison Highlights :

  • Synthetic Routes : Both the target compound and oxadiazine derivatives utilize cyclization reactions involving amidoximes or halogenated precursors. However, oxadiazines require additional steps for ring expansion .
  • Bioactivity Potential: The oxadiazole ring’s role in hydrogen bonding and π-π stacking is conserved across these compounds, suggesting shared mechanisms in target engagement .
Triazole Derivatives ()

Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Comparison Highlights :

  • Heterocycle Stability : Oxadiazoles (target compound) generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic degradation .
  • Synthetic Yields: The target compound’s synthesis may parallel the ~50–60% yields reported for triazole derivatives, though reaction conditions (e.g., sodium ethoxide in ethanol) may vary .

Physicochemical and Computational Comparisons

Density Functional Theory (DFT) Predictions
  • Electrostatic Potential: The fluorine atom in the target compound likely increases electron density at the quinolinone core, influencing binding to charged residues in biological targets.
  • Solubility : The 2-ethoxyphenyl group may reduce aqueous solubility compared to polar substituents (e.g., methoxy or nitro groups in ’s oxadiazines) .

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